molecular formula Eu2O5Si B576849 Europium silicon pentaoxide CAS No. 12027-78-0

Europium silicon pentaoxide

Cat. No.: B576849
CAS No.: 12027-78-0
M. Wt: 412.008
InChI Key: FQKQDQORTYNZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Europium silicon pentaoxide (chemical formula: EuSiO₅, CAS No. 12027-78-0) is a ternary oxide compound containing europium, silicon, and oxygen. Registered on 31 May 2018 , its structure is hypothesized to involve europium in the +3 oxidation state, combined with a silicate framework.

Properties

CAS No.

12027-78-0

Molecular Formula

Eu2O5Si

Molecular Weight

412.008

IUPAC Name

europium(3+);oxygen(2-);silicon(4+)

InChI

InChI=1S/2Eu.5O.Si/q2*+3;5*-2;+4

InChI Key

FQKQDQORTYNZNZ-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Si+4].[Eu+3].[Eu+3]

Synonyms

europium silicon pentaoxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Europium Compounds

The following table summarizes key europium-containing compounds registered alongside europium silicon pentaoxide, as documented in regulatory databases :

Compound Name Chemical Formula CAS Number Registration Date
Europium Eu 7440-53-1 31/05/2018
Europium (III) chloride EuCl₃ 10025-76-0 31/05/2018
Europium arsenide EuAs 32775-46-5 31/05/2018
Europium bis(thioborate) Not specified 97171-72-7 31/05/2018
Europium oxide Eu₂O₃ 12020-60-9 31/05/2018
Europium phosphide EuP 28866-07-1 31/05/2018
This compound EuSiO₅ 12027-78-0 31/05/2018

Structural and Functional Contrasts

Europium (III) Oxide (Eu₂O₃)
  • Composition : A binary oxide, contrasting with the ternary EuSiO₅.
  • Applications : Widely used in phosphors, lasers, and glass additives due to its strong red luminescence under UV excitation. EuSiO₅’s silicate structure may offer enhanced thermal stability, making it suitable for high-temperature applications .
Europium (III) Chloride (EuCl₃)
  • Chemical Class : A halide, water-soluble, and often a precursor for synthesizing other europium compounds. Unlike EuSiO₅, it is ionic and hygroscopic, limiting its direct use in solid-state devices .
Europium Arsenide (EuAs) and Phosphide (EuP)
  • Electronic Properties : These pnictides exhibit semiconductor behavior. EuSiO₅, as an oxide, is likely an insulator or wide-bandgap material, suggesting divergent applications in electronics versus optoelectronics .
Europium Bis(thioborate)
  • EuSiO₅’s oxygen-dominated structure may prioritize optical transparency or catalytic activity .

Q & A

Basic: What are the standard methods for synthesizing europium silicon pentaoxide, and how can researchers ensure phase purity?

Answer: this compound is typically synthesized via sol-gel methods using precursors like tetraethylorthosilicate (TEOS) and europium chloride (EuCl₃). For example, EuCl₃ can be prepared by dissolving europium oxide (Eu₂O₃) in HCl, followed by ethanol addition to form a stable ethanolic solution . To ensure phase purity, thermal analysis (e.g., TGA/DSC) and X-ray diffraction (XRD) are critical for verifying the absence of unreacted europium oxide or silicon intermediates. Researchers should also optimize molar ratios (e.g., Eu:Si) and calcination temperatures (e.g., 900–1100°C) to suppress side reactions like europium silicate formation .

Basic: How should this compound be characterized to confirm its structural and optical properties?

Answer: Key characterization techniques include:

  • Photoluminescence (PL) Spectroscopy : To study europium’s emission peaks (e.g., red-blue shifts under varying annealing conditions) .
  • Energy-Dispersive X-ray Spectroscopy (EDS) : For elemental mapping to confirm Eu, Si, and O stoichiometry .
  • XRD : To identify crystalline phases and detect impurities like europium oxide (Eu₂O₃) .
  • Raman Spectroscopy : To analyze Si-O-Eu bonding networks and defect states.

Researchers should cross-validate results with multiple techniques to mitigate instrumental biases.

Advanced: How do annealing temperature and duration affect the photoluminescence (PL) properties of this compound thin films?

Answer: Annealing at 900–1100°C significantly alters PL behavior. For instance:

  • At 1100°C, higher Si concentrations in films correlate with suppressed Eu-O-Si reactions, leading to stable PL peak wavelengths (e.g., ~612 nm for red emission) .
  • Prolonged annealing (>5 minutes) may induce phase segregation, reducing PL intensity due to europium aggregation.
    Methodologically, researchers should use in situ PL monitoring during annealing and employ time-resolved spectroscopy to track dynamic changes in europium’s excited states .

Advanced: How can researchers resolve contradictions in reported PL data for europium-doped silicon oxides?

Answer: Discrepancies often arise from differences in:

  • Synthesis routes : Sol-gel vs. sputtering (e.g., RF magnetron) methods yield varying defect densities .
  • Doping homogeneity : Inhomogeneous europium distribution (e.g., surface vs. bulk doping) alters emission profiles.
  • Measurement conditions : Ambient humidity or excitation wavelength (e.g., UV vs. electron tunneling) impacts PL stability .

To address these, standardize synthesis protocols, use advanced EDS mapping for dopant distribution analysis, and report experimental conditions (e.g., excitation source, temperature) transparently .

Advanced: What experimental strategies can optimize electron tunneling efficiency in this compound for optoelectronic applications?

Answer: Key strategies include:

  • Interface engineering : Depositing EuSi₅O₁₄ layers between silicon dioxide barriers to enhance electron tunneling rates .
  • Voltage modulation : Applying controlled voltages (e.g., 5–10 V) to regulate electron injection into europium sites.
  • Defect passivation : Using post-synthesis treatments (e.g., hydrogen annealing) to reduce non-radiative recombination centers.

Researchers should combine conductive atomic force microscopy (C-AFM) with PL decay measurements to correlate tunneling efficiency with emission intensity .

Basic: What safety protocols are critical when handling europium precursors in laboratory settings?

Answer:

  • Ventilation : Use fume hoods during HCl dissolution of Eu₂O₃ to avoid inhalation of acidic vapors .
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with ethanolic EuCl₃ solutions .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Regular peroxide testing is unnecessary for europium compounds but recommended for solvents like ethyl ether used in synthesis .

Advanced: How can researchers leverage the "PICO" framework to design studies on this compound’s material properties?

Answer: Apply the PICO framework to define:

  • Population (P) : EuSi₅O₁₄ thin films with specific doping concentrations.
  • Intervention (I) : Thermal annealing at 1000°C for 10 minutes.
  • Comparison (C) : Films annealed at 900°C vs. 1100°C.
  • Outcome (O) : PL intensity and crystallinity changes.

This approach ensures alignment between research questions, experimental variables, and analytical methods .

Advanced: What computational methods complement experimental studies of this compound’s electronic structure?

Answer:

  • Density Functional Theory (DFT) : To model Eu 4f orbital hybridization with Si-O networks.
  • Molecular Dynamics (MD) : Simulate annealing-induced structural rearrangements.
  • Monte Carlo Methods : Predict dopant distribution in thin films.

Validate computational results with experimental XRD and XPS data to refine accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.